![molecular formula C12H8FN3O2S B2601780 6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1574627-99-8](/img/structure/B2601780.png)

6-(4-fluorobenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

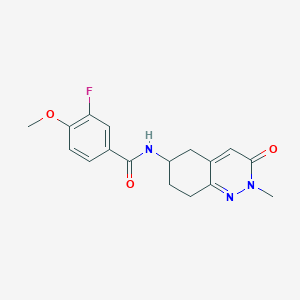

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are a class of compounds that have been studied for their potential as anticancer agents . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .

Synthesis Analysis

The synthesis of similar compounds, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, often involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .科学的研究の応用

Fluorescent RNA Alphabet Expansion

This compound is used in the synthesis of a series of emissive ribonucleoside purine mimics, all comprised of an isothiazolo[4,3-d]pyrimidine core . This is part of an effort to expand the fluorescent RNA alphabet, which can be useful for biophysical analyses and for fabricating effective discovery assays .

Adenosine and Guanosine Mimic

In addition to being an adenosine and a guanosine mimic, analogues of the noncanonical xanthosine, isoguanosine, and 2-aminoadenosine were also synthesized . These analogues can be used in various biochemical and biological tools .

Emissive Isothiazolo 2-Aminoadenosine

Isothiazolo 2-aminoadenosine, an adenosine surrogate, was found to be particularly emissive . This property can be exploited in various applications where fluorescence is required .

Deamination by Adenosine Deaminase

The compound was found to be effectively deaminated by adenosine deaminase . This could be useful in studying the activity of this enzyme and its role in various biological processes .

Competitive Studies with Adenosine Deaminase

Competitive studies with adenosine deaminase with each analogue in combination with native adenosine showed preference for the native substrate while still deaminating the isothiazolo analogues . This could be useful in understanding the substrate specificity of this enzyme .

作用機序

Pharmacokinetics

It is known that the compound is effectively deaminated by adenosine deaminase . This suggests that it may be metabolized in a similar manner to adenosine, a natural substrate of this enzyme .

Result of Action

The result of the action of 6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is the induction of DNA damage and cell death . By inhibiting topoisomerase I, the compound prevents the resolution of topological problems in the DNA helix, leading to DNA breaks and ultimately cell death .

将来の方向性

特性

IUPAC Name |

6-[(4-fluorophenyl)methyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN3O2S/c13-8-3-1-7(2-4-8)5-16-11(17)10-9(6-19-15-10)14-12(16)18/h1-4,6H,5H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKMTNPSZUAPJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C3=NSC=C3NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[[(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2601697.png)

![N-(2,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2601698.png)

![6-(3-Methoxyphenyl)-4-methyl-2-(3-methylbutyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2601700.png)

![N~1~-(2-chlorophenyl)-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2601702.png)

![4-[4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2601703.png)

![1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B2601714.png)

![6-Chloro-5-fluoro-2'-methylspiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B2601717.png)